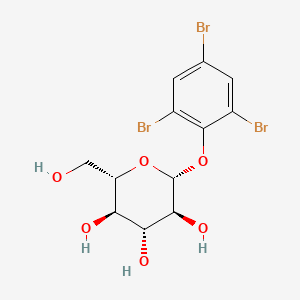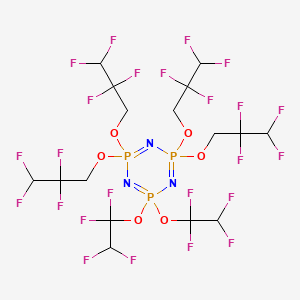![molecular formula C16H24O10 B11824946 [(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its protective groups, which make it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of mannose to form 3,4,6-tri-O-acetyl-D-mannopyranose. This intermediate is then reacted with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethylidene group at the 1,2-position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxyethylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Glycosylation: This compound is often used as a glycosyl donor in glycosylation reactions to form glycosidic bonds.
Acetylation and Deacetylation: The acetyl groups can be removed or replaced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Glycosylation: Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Deacetylation: Basic conditions, such as sodium methoxide or ammonia in methanol.
Major Products
Hydrolysis: Free mannose or partially deprotected mannose derivatives.
Glycosylation: Glycosides with various aglycones.
Deacetylation: Free hydroxyl groups on the mannose backbone.
Wissenschaftliche Forschungsanwendungen
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of glycosylated drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose involves its role as a glycosyl donor. The ethoxyethylidene group at the 1,2-position stabilizes the glycosyl cation intermediate, facilitating the formation of glycosidic bonds. This stabilization is crucial for the selective and efficient glycosylation of acceptor molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-alpha-D-glucopyranose
- 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose
Uniqueness
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is unique due to its specific protective groups, which provide stability and selectivity in glycosylation reactions. The ethoxyethylidene group at the 1,2-position is particularly effective in stabilizing glycosyl cation intermediates, making it a preferred choice for certain synthetic applications .
Eigenschaften
Molekularformel |
C16H24O10 |
|---|---|
Molekulargewicht |
376.36 g/mol |
IUPAC-Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-(ethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-5-20-7-12-25-15-14(23-10(4)19)13(22-9(3)18)11(6-21-8(2)17)24-16(15)26-12/h11-16H,5-7H2,1-4H3/t11-,12?,13-,14+,15+,16+/m1/s1 |
InChI-Schlüssel |
NENLIBPLPPCRLX-DPZMZDEHSA-N |
Isomerische SMILES |
CCOCC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCOCC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)

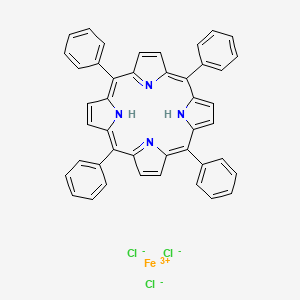


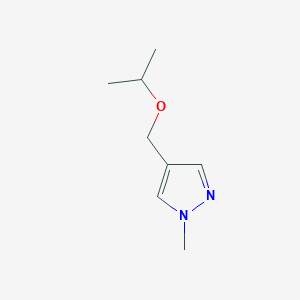
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
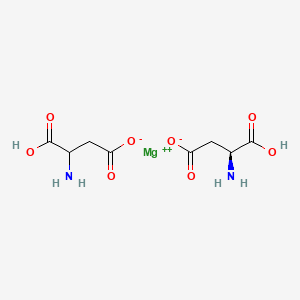
![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
